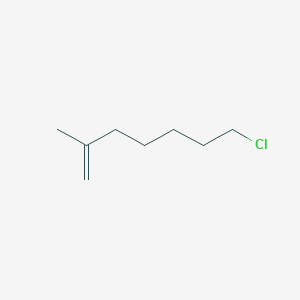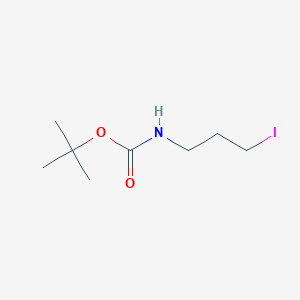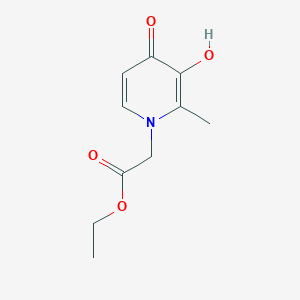
Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate
Overview
Description
Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate is a chemical compound with various potential applications in scientific research. It is a derivative of pyridine, a heterocyclic organic compound that is widely used in the pharmaceutical industry. Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate is not fully understood. However, it is believed to act through various pathways, including the inhibition of enzymes involved in inflammation and cancer, the modulation of immune responses, and the disruption of viral replication. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anti-cancer, and anti-viral activities. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models. However, its toxicity and pharmacokinetics have not been fully evaluated, and further studies are needed to determine its safety and efficacy in humans.
Advantages and Limitations for Lab Experiments
Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, and its pharmacological activities have been well characterized. However, its limitations include its potential toxicity and limited bioavailability, which may affect its efficacy in vivo.
Future Directions
There are several future directions for the research on Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate. One of the most important directions is the evaluation of its safety and efficacy in humans. This will require further studies on its toxicity, pharmacokinetics, and pharmacodynamics. Another direction is the optimization of its pharmacological activities through the synthesis of analogs and derivatives. This may lead to the discovery of more potent and selective compounds for the treatment of various diseases. Additionally, the use of Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate as a tool compound for the study of biological pathways and mechanisms may provide valuable insights into the development of new therapeutic strategies.
Scientific Research Applications
Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate has various potential applications in scientific research. One of the most promising applications is in the field of drug discovery and development. Pyridine derivatives have been shown to have a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate has been found to exhibit similar activities, making it a potential lead compound for the development of new drugs.
properties
CAS RN |
188123-20-8 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C10H13NO4/c1-3-15-9(13)6-11-5-4-8(12)10(14)7(11)2/h4-5,14H,3,6H2,1-2H3 |
InChI Key |
FLXGSVFXJCOFHW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C=CC(=O)C(=C1C)O |
Canonical SMILES |
CCOC(=O)CN1C=CC(=O)C(=C1C)O |
synonyms |
1(4H)-Pyridineacetic acid, 3-hydroxy-2-methyl-4-oxo-, ethyl ester (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



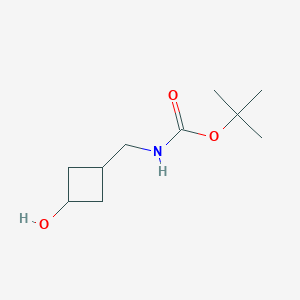

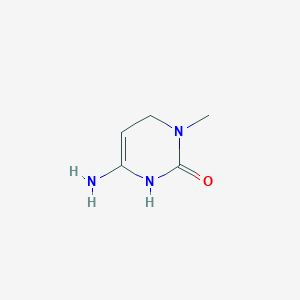


![1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B66445.png)
